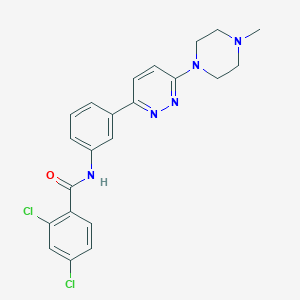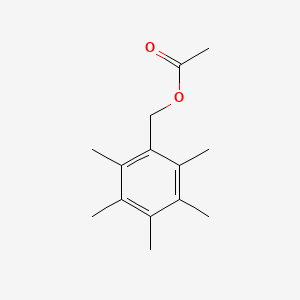![molecular formula C20H25N3OS B2893284 3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-32-4](/img/structure/B2893284.png)
3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional structure derived from adamantane . The compound also contains a pyridin-3-ylmethylsulfanyl group and a 4,5-dihydroimidazol-1-yl group . These groups are attached to a methanone backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the adamantyl group, the pyridin-3-ylmethylsulfanyl group, and the 4,5-dihydroimidazol-1-yl group . The exact methods for synthesizing this compound are not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The pyridin-3-ylmethylsulfanyl and 4,5-dihydroimidazol-1-yl groups would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the adamantyl group, which is known for its high reactivity . This high reactivity could make the compound useful as a starting material for the synthesis of various functional adamantane derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the adamantyl group. For example, adamantyl groups are known to confer thermal stability to the compounds they are part of . The exact physical and chemical properties of this specific compound are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Interaction and Synthesis of Heterocyclic Compounds
The interaction of nitrosochlorides based on 2-alkylidene adamantanes with 1H-azoles in a pyridine medium produces α-azolyl oximes of the adamantane series, indicating the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Krasnikov et al., 2014).
Synthesis of Adamantylated Pyrimidines
The use of adamantane derivatives in the Biginelli reaction for preparing adamantylated pyrimidines showcases the compound's relevance in creating molecules with potential pharmaceutical applications (Lashmanova et al., 2016).
Novel Tetrahydropyrimidine–Adamantane Hybrids
The synthesis of novel (3-((3s,5s,7s)-adamantan-1-yl)-1-alkyl/aralkyl/aryl-1,2,3,4-tetrahydroyrimidin-5-yl)(aryl)methanones demonstrates the compound's role in developing new anti-inflammatory agents, highlighting its potential in medicinal chemistry (Kalita et al., 2015).
Structural and Photophysical Features of Pincer Luminophores
Research into the structural and photophysical features of PtII complexes featuring pincer luminophores with adamantyl substituents underlines the compound's significance in the development of highly luminescent materials, which are crucial for optoelectronic applications (Galstyan et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles for antimicrobial and antioxidant activities reveal the compound's potential in creating new antimicrobial agents (Kadi et al., 2007).
Zukünftige Richtungen
The future research directions for this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications. For example, due to the high reactivity of the adamantyl group, this compound could potentially be used as a starting material for the synthesis of various functional adamantane derivatives .
Eigenschaften
IUPAC Name |
1-adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-18(20-9-15-6-16(10-20)8-17(7-15)11-20)23-5-4-22-19(23)25-13-14-2-1-3-21-12-14/h1-3,12,15-17H,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHDFAQUMZJNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorobenzyl)oxy]-4-{[3-(trifluoromethyl)anilino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2893201.png)


![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)

![3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2893209.png)
![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)

![2-[(3,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2893216.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2893217.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893220.png)
![2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2893221.png)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2893222.png)

